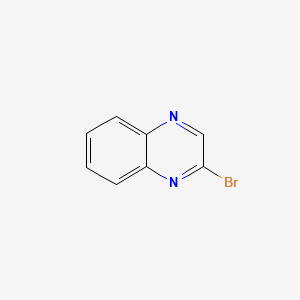

2-Bromoquinoxaline

Descripción

Overview of Quinoxaline (B1680401) Heterocycles in Organic Chemistry

Quinoxaline and its analogues are a significant class of nitrogen-containing heterocyclic compounds. ijpsjournal.com The quinoxaline scaffold is a key structural motif found in numerous biologically active compounds and functional materials. nih.gov These compounds have garnered considerable attention due to their diverse therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.gov In the realm of materials science, quinoxaline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and organic semiconductors, owing to their unique electronic and photophysical properties. rsc.org

The synthesis of the quinoxaline core is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg in 1884. ijpsjournal.comnih.govencyclopedia.pub This foundational method has since been expanded and refined, with numerous modern synthetic strategies offering access to a vast library of substituted quinoxalines. sapub.org

Significance of Halogenated Quinoxalines in Synthetic Methodologies

Halogenated quinoxalines, and in particular 2-bromoquinoxaline, are pivotal intermediates in the synthesis of more complex molecular architectures. The presence of the bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups onto the quinoxaline core. This strategic placement of a halogen allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis.

The utility of this compound is prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making this compound an indispensable tool for medicinal chemists and materials scientists alike.

Historical Context of this compound Research

The exploration of quinoxaline chemistry dates back to the late 19th century, with the pioneering work of O. Hinsberg who first synthesized a quinoxaline derivative in 1884. ijpsjournal.comnih.govencyclopedia.publookchem.comdrugfuture.com Following this initial discovery, the systematic investigation of quinoxaline and its derivatives began to unfold. In the mid-20th century, the work of chemists like G. W. H. Cheeseman significantly advanced the understanding of quinoxaline chemistry, including the synthesis and reactivity of halogenated quinoxalines. scispace.comrsc.orgrsc.orgacs.org Cheeseman's research laid much of the groundwork for the subsequent use of haloquinoxalines as synthetic intermediates. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically elevated the importance of this compound, transforming it from a simple derivative into a key building block for the construction of complex organic molecules.

Current Research Landscape of this compound

Contemporary research continues to highlight the importance of this compound as a versatile synthetic precursor. Its application in the synthesis of biologically active molecules remains a major focus. For instance, this compound is a key starting material in the development of various kinase inhibitors, which are a critical class of anticancer drugs. researchgate.netnih.gov

In materials science, this compound is instrumental in the design and synthesis of novel organic electronic materials. Its use in the construction of emitters and host materials for OLEDs is an active area of investigation, with the goal of developing more efficient and stable devices. rsc.orgresearchgate.net

The following tables provide a snapshot of the extensive use of this compound in modern synthetic chemistry, detailing its application in key cross-coupling reactions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions Utilizing 2-Haloquinoxalines

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 95 |

| 2 | 2-Chloroquinoxaline (B48734) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| 3 | This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 88 |

| 4 | 2-Chloroquinoxaline | Pyridine-3-boronic acid | [PdCl(allyl)]₂ / XPhos | K₂CO₃ | Toluene | 110 | 85 |

Table 2: Examples of Sonogashira Coupling Reactions with 2-Haloquinoxalines

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 90 |

| 2 | 2-Chloroquinoxaline | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | 85 |

| 3 | This compound | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 88 |

| 4 | 2-Chloroquinoxaline | Ethynylbenzene | [PdCl₂(MeCN)₂] | CuI | Piperidine | Acetonitrile | 80 | 92 |

Table 3: Examples of Buchwald-Hartwig Amination Reactions of 2-Haloquinoxalines

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 95 |

| 2 | 2-Chloroquinoxaline | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |

| 3 | This compound | Benzylamine | [PdCl(allyl)]₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 92 |

| 4 | 2-Chloroquinoxaline | Indole | Pd₂(dba)₃ | BrettPhos | K₂CO₃ | Toluene | 100 | 85 |

Future Directions and Emerging Trends in this compound Studies

The future of this compound research is poised to expand into several exciting areas. A significant emerging trend is the development of more sustainable and efficient synthetic methodologies. This includes the use of greener solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis. rsc.orgresearchgate.net

Furthermore, the direct C-H functionalization of the quinoxaline core is a rapidly developing field that offers a more atom-economical approach to derivatization, potentially bypassing the need for pre-halogenated starting materials in some instances. nih.govmdpi.com However, the strategic utility of this compound in targeted synthesis will likely remain a mainstay.

The exploration of novel applications for this compound derivatives is also a key future direction. In medicinal chemistry, the focus is on designing highly selective kinase inhibitors with improved pharmacological profiles. ed.ac.uk In materials science, the development of next-generation OLEDs with enhanced efficiency, color purity, and operational stability is a major goal, with this compound-derived materials playing a crucial role. mdpi.commdpi.comrsc.org Additionally, the unique photophysical properties of these compounds are being explored in the context of photocatalysis and other advanced applications. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKLMYQMVPHUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342465 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36856-91-4 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoquinoxaline and Its Derivatives

Direct Bromination Strategies of Quinoxaline (B1680401) Systems

Direct bromination involves the introduction of a bromine atom onto the quinoxaline ring system. The challenge often lies in controlling the position and degree of bromination, as the quinoxaline nucleus has multiple reactive sites.

A common and effective method for synthesizing 2-bromoquinoxaline involves the treatment of 2-hydroxyquinoxaline (B48720) with a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃). In this reaction, the hydroxyl group at the 2-position is converted into a good leaving group, which is subsequently displaced by a bromide ion.

The general procedure involves heating a mixture of 2-hydroxyquinoxaline with phosphorus pentabromide and phosphorus oxybromide. The reaction proceeds until the mixture is completely liquefied, followed by an additional period of heating. google.com The resulting this compound is then isolated by pouring the cooled reaction mixture over ice, causing the product to precipitate. google.com This approach is analogous to the synthesis of 2-chloroquinoxaline (B48734) using phosphorus pentachloride and phosphorus oxychloride. google.com

| Reactant | Reagents | Conditions | Product | Reference |

| 2-Hydroxyquinoxaline | PBr₅, POBr₃ | Heating (~130°C) | This compound | google.com |

Direct electrophilic bromination of the parent quinoxaline molecule has been investigated using various brominating agents in the presence of strong acids. These conditions are designed to enhance the electrophilicity of the bromine source. Reagents such as N-bromosuccinimide (NBS) have been employed for this purpose. thieme-connect.comthieme-connect.com

However, the bromination of unsubstituted quinoxaline in a strong acid medium like concentrated sulfuric acid (H₂SO₄) has been found to be slow and to proceed with low regioselectivity. thieme-connect.com When quinoxaline is treated with NBS in concentrated H₂SO₄ at temperatures from room temperature to 60°C, the primary product is 5-bromoquinoxaline, isolated in a modest yield of 12%. This indicates a preferential attack on the benzene (B151609) ring portion of the bicyclic system under these conditions, rather than the desired substitution at the 2-position of the pyrazine (B50134) ring. thieme-connect.comthieme-connect.com

| Substrate | Reagents | Temperature | Major Product | Yield | Reference |

| Quinoxaline | NBS / H₂SO₄ | Room Temp to 60°C | 5-Bromoquinoxaline | 12% | thieme-connect.comthieme-connect.com |

These findings highlight the challenge of direct electrophilic bromination for the synthesis of this compound, as the reaction tends to favor substitution on the homocyclic ring.

Given the challenges with direct electrophilic bromination of the parent quinoxaline, significant research has focused on developing regioselective methods. One successful approach involves the use of triflic acid-assisted bromination for certain quinoxaline derivatives. researchgate.netnih.gov For instance, the bromination of 6,7-difluoroquinoxaline-2-ol with triflic acid assistance leads to a highly regioselective synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol. nih.govresearchgate.net While this example does not produce this compound directly, it demonstrates a powerful strategy for controlling the position of bromination on the quinoxaline skeleton. researchgate.netnih.govresearchgate.net

For other related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, mild reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been used to achieve highly selective C3-bromination or C1, C3-dibromination in good yields. rsc.orgnih.gov This method avoids a free radical pathway and is believed to proceed via electrophilic addition of bromine released from TBATB. nih.govrsc.org These advanced techniques underscore the importance of substrate modification and specialized reagents to direct bromination to specific sites on the quinoxaline and related fused heterocyclic systems.

Conversion from Other Halogenated Quinoxalines

An alternative synthetic route to this compound is through the transformation of other halogenated quinoxalines. This strategy leverages the availability of other halo-derivatives, particularly 2-chloroquinoxaline.

The conversion of 2-chloroquinoxaline to this compound is a key example of a halogen exchange reaction. Although specific documented procedures for this exact transformation are not extensively detailed in the provided context, the principles of such reactions are well-established in organic synthesis. These transformations typically involve nucleophilic substitution where a bromide ion displaces the chloride ion. The Finkelstein reaction, which involves treating an alkyl or aryl halide with an alkali metal halide, is the classic example of this type of conversion. manac-inc.co.jp Such a reaction would likely be driven by the relative solubility of the resulting metal salts in the chosen solvent.

The reactivity of the chlorine atom in 2-chloroquinoxaline to nucleophilic displacement is well-documented. For example, it readily reacts with nucleophiles like ammonia (B1221849) and hydrazine (B178648) to form 2-aminoquinoxaline and 2-hydrazinoquinoxaline, respectively. google.comgoogle.com This inherent reactivity supports the feasibility of a similar nucleophilic substitution with a bromide source to yield this compound.

Synthesis from Quinoxalin-2-one Derivatives

The direct C-H functionalization of quinoxalin-2(1H)-ones represents a highly efficient and atom-economical approach to introduce various substituents at the C3 position. frontiersin.org This method has gained significant traction due to the biological and pharmaceutical relevance of the resulting quinoxalin-2(1H)-one derivatives. frontiersin.org

Recent advancements have focused on the use of heterogeneous catalysis, which offers advantages such as catalyst recyclability and environmentally friendly reaction conditions. mdpi.com For instance, visible-light-induced direct C-H hydroxylation of quinoxalin-2(1H)-ones has been achieved using heterogeneous photocatalysts. mdpi.com Another notable development is the sunlight-induced and g-C3N4-catalyzed sulfenylation of quinoxalin-2(1H)-ones under aerobic conditions. mdpi.com

The C3-arylation of quinoxalin-2(1H)-one can be accomplished using a one-pot method with eosin (B541160) Y and potassium iodide as photocatalysts under visible light and aerobic conditions. rsc.org This reaction proceeds via a Minisci-type radical substitution, where benzene radicals are generated from phenylhydrazine (B124118) hydrochloride and react with the electron-deficient quinoxalin-2(1H)-one. rsc.org The mechanism involves the synergistic action of KI and eosin Y to cleave the C–N bond of phenylhydrazine, leading to the formation of aryl radicals. rsc.org

Hypervalent iodine(III) reagents have also been employed as effective oxidants or reaction partners for the C3-H functionalization of quinoxalin-2(1H)-ones, enabling arylation, trifluoromethylation, alkylation, and alkoxylation. frontiersin.org These reactions benefit from the high reactivity, low toxicity, and stability of hypervalent iodine compounds. frontiersin.org

Palladium-Catalyzed Cross-Coupling and C–H Functionalization Precursors

This compound is a valuable precursor for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. sigmaaldrich.comlibretexts.org These reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.comlibretexts.org

Recent innovations have focused on developing more sustainable and efficient catalytic systems. For example, palladium-catalyzed cross-coupling reactions can be performed in water using surfactants like TPGS-750-M, which facilitates the reaction of a wide range of substrates at room temperature. sigmaaldrich.com The choice of palladium catalyst and ligand is crucial for the success of these transformations. For instance, the Suzuki-Miyaura coupling of this compound with boronic acids can be enhanced by specific palladium catalysts to achieve high regioselectivity. vulcanchem.com Similarly, in situ generated allylindium reagents can be effectively cross-coupled with aryl halides, including this compound, using a palladium catalyst. organic-chemistry.org

The functionalization of bromo-substituted naphthalene (B1677914) scaffolds through various palladium-catalyzed cross-coupling reactions has been explored to generate diverse chemical libraries for biological screening. nih.gov This approach highlights the versatility of bromo-substituted heterocycles as building blocks in drug discovery. nih.gov

| Coupling Reaction | Catalyst/Ligand System | Key Features |

| Suzuki-Miyaura | PdCl2(dppf) | Access to sterically congested products at room temperature. sigmaaldrich.com |

| Sonogashira | PdCl2/X-Phos | Performed in water with TPGS-750-M. sigmaaldrich.com |

| Buchwald-Hartwig | Allylpalladium chloride/cBRIDP | Amination reactions in aqueous media. sigmaaldrich.com |

| Heck | Pd(P(t-Bu)3)2 | Can be run at room temperature, avoiding high temperatures. sigmaaldrich.com |

| Negishi-like | Pd(Amphos)2Cl2 | In situ formation of organozinc reagents in water. sigmaaldrich.com |

One-Pot Synthetic Routes to this compound and Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation. Several one-pot methods have been developed for the synthesis of quinoxaline derivatives.

One such approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method utilizes a tricarbonyl (η4-cyclopentadienone) iron complex to catalyze both the oxidation of the diol and the reduction of the nitro group in situ, generating the 1,2-diaminobenzene and dicarbonyl intermediates that then condense to form the quinoxaline ring. nih.gov A key advantage of this protocol is that it does not require external redox agents or a base, with water being the only byproduct. nih.gov

Another versatile one-pot method is the synthesis of quinoxaline derivatives via the oxidative cyclization of 1,2-diamines and phenacyl bromides, which proceeds without a catalyst. molaid.com Additionally, a simple and efficient one-pot synthesis of 2-arylquinolines has been reported from the reaction of 2-vinylanilines and benzyl (B1604629) halides, catalyzed by the in situ release of HBr. organic-chemistry.org

The synthesis of 2,3-dichloroquinoxaline (B139996) derivatives can be achieved through a one-pot "boiling" method starting from o-phenylenediamines and oxalic acid, followed by chlorination. google.com This procedure, which can be catalyzed by silica (B1680970) gel or methanesulfonic acid, avoids the isolation of intermediates, making it suitable for large-scale production. google.com

Synthesis of Key this compound Precursors and Intermediates

6-Bromo-2,3-dichloroquinoxaline (B20724) is a crucial intermediate for the synthesis of various substituted quinoxalines. mdpi.comresearchgate.net The standard synthesis involves a two-step process. First, 4-bromo-o-phenylenediamine is condensed with oxalic acid in the presence of hydrochloric acid to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione. mdpi.comresearchgate.net Subsequently, this dione (B5365651) is chlorinated using a reagent such as phosphorus oxychloride with a catalytic amount of dimethylformamide (DMF) to afford 6-bromo-2,3-dichloroquinoxaline in good yield. mdpi.comresearchgate.net An alternative one-pot method starting from 4-bromo-1,2-phenylenediamine, oxalic acid, and phosphorus oxychloride has also been reported. google.com This dichloro derivative serves as a versatile precursor, with the chlorine atoms being susceptible to nucleophilic substitution, enabling the introduction of various functional groups. mdpi.comresearchgate.net

6-Amino-5-bromoquinoxaline (B154387) hydrobromide is another important intermediate, particularly in the synthesis of pharmaceuticals. A common synthetic route involves the bromination of 6-aminoquinoxaline (B194958). google.comgoogleapis.com In a typical procedure, 6-aminoquinoxaline is dissolved in glacial acetic acid and treated with a solution of bromine in glacial acetic acid. googleapis.comguidechem.com The reaction is typically carried out at a controlled temperature, and the product, 6-amino-5-bromoquinoxaline hydrobromide, precipitates from the reaction mixture and can be collected by filtration. googleapis.com This method has been reported to give a quantitative crude yield. googleapis.comguidechem.com The synthesis of the starting material, 6-aminoquinoxaline, can be achieved by the reaction of 1,2,4-triaminobenzene dihydrochloride (B599025) with glyoxal (B1671930) in an aqueous sodium carbonate solution. googleapis.comgoogleapis.com

| Starting Material | Reagent | Solvent | Product |

| 6-Aminoquinoxaline | Bromine | Glacial Acetic Acid | 6-Amino-5-bromoquinoxaline hydrobromide googleapis.comguidechem.com |

2-Amino-3-bromoquinoxaline can be prepared from 2,3-dibromoquinoxaline (B1596595) through a nucleophilic substitution reaction. thieme-connect.com The reaction is carried out by treating a solution of 2,3-dibromoquinoxaline in a mixed solvent system, such as DMSO and acetonitrile, with ammonium (B1175870) hydroxide (B78521). thieme-connect.com This method allows for the selective replacement of one of the bromine atoms with an amino group. The synthesis of related 2-amino-3-bromopyridine (B76627) has also been described, involving the bromination of 2-aminopyridine. google.com

Modern Catalytic Approaches in this compound Synthesis

The synthesis of quinoxaline derivatives, including this compound, has been significantly advanced by modern catalytic methods. These strategies offer improvements over classical condensation reactions, which often necessitate harsh conditions and long reaction times. nih.gov The focus has shifted towards processes that are more efficient, selective, and environmentally benign.

Transition-Metal-Catalyzed Processes

Transition-metal catalysis has become an indispensable tool for constructing the quinoxaline framework, offering novel pathways with enhanced efficiency. nih.gov A multitude of transition metals, including rhodium and copper, have been employed to facilitate the synthesis of halo-substituted quinoxalines.

One notable development is the rhodium-catalyzed synthesis of 2-haloquinoxalines. Research has shown that treating 1-azido-2-[(2,2-dihalomovinyl)(Boc)amino]arenes with a catalytic amount of dirhodium(II) octanoate (B1194180) (Rh₂(oct)₄) can produce 2-haloquinoxalines in yields ranging from 55% to 92%. researchgate.netresearchgate.net This process involves an intramolecular cyclization of a rhodium nitrene intermediate. researchgate.netresearchgate.net

Copper-catalyzed systems have also proven effective. For instance, a CuI/oxalic diamide (B1670390) ligand catalytic system has been utilized for the alkoxylation of various aryl halides, including the challenging this compound. sci-hub.se While electron-poor heterocycles like this compound can be susceptible to simple nucleophilic aromatic substitution (S(N)Ar), the development of robust copper-based catalysts has expanded the scope of these coupling reactions. sci-hub.se The last few decades have seen a tremendous surge in the development of transition-metal-catalyzed reactions for building quinoxaline scaffolds. nih.gov

| Catalyst System | Substrates | Product | Yield | Reference |

| Rh₂(oct)₄ | 1-Azido-2-[(2,2-dibromovinyl)(Boc)amino]arene | This compound | 55-92% | researchgate.netresearchgate.net |

| CuI / Oxalic Diamide Ligand | This compound, Alcohols | Alkoxyquinoxalines | Good | sci-hub.se |

| Mn(I) complex / NNN-tridentate ligand | 2-Aminobenzyl alcohols, Primary amides | Quinoxalines | 58-81% | frontiersin.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Quinoxalines | up to 95% | frontiersin.org |

Heterogeneous Catalysis in Quinoxaline Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, primarily the ease of catalyst recovery and recyclability, which aligns with the principles of green chemistry. dergipark.org.tr Various solid catalysts have been developed for the synthesis of quinoxalines, demonstrating high efficacy under mild conditions.

One approach involves using alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, for the condensation of o-phenylenediamine (B120857) and benzil (B1666583) at room temperature, achieving yields as high as 92%. nih.gov Another effective system utilizes a bifunctional heterogeneous catalyst composed of an Al₂O₃–ZrO₂ binary metal oxide. tandfonline.comtandfonline.com This catalyst facilitates the reaction of 1,2-diamines with phenacyl bromides or benzil in DMF at room temperature, providing excellent product yields and allowing for catalyst renewal. tandfonline.comtandfonline.com

Environmentally friendly catalysts derived from mineral fertilizers, such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have also been successfully employed. dergipark.org.trdergipark.org.tr These phosphate-based catalysts afford quinoxaline derivatives in excellent yields at ambient temperatures and can be recycled up to six times with only a minor loss in catalytic activity. dergipark.org.tr Furthermore, nanostructured pyrophosphates like Na₂PdP₂O₇ have been introduced as new, highly efficient heterogeneous catalysts for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol (B145695) at room temperature. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield | Recyclability | Reference |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine, Benzil | Toluene (B28343) | 25°C, 2h | 92% | Yes | nih.gov |

| Al₂O₃–ZrO₂ | 1,2-Diamines, Phenacyl bromides/Benzil | DMF | Room Temp. | Excellent | Yes | tandfonline.comtandfonline.com |

| MAP, DAP, or TSP | 1,2-Diamines, 1,2-Dicarbonyls | Ethanol | Room Temp. | Excellent | Up to 6 cycles | dergipark.org.trdergipark.org.tr |

| Nanostructured Na₂PdP₂O₇ | 1,2-Diamines, 1,2-Dicarbonyls | Ethanol | Room Temp. | Good to Excellent | Yes | researchgate.net |

Domino and Cascade Reactions in this compound Chemistry

Domino and cascade reactions represent a highly efficient class of synthetic strategies, allowing for the construction of complex molecules from simple precursors in a single operation. wiley.comnumberanalytics.com These processes, which involve a sequence of intramolecular reactions, minimize waste, time, and resources by avoiding the isolation of intermediates. numberanalytics.com20.210.105

The synthesis of 2-haloquinoxalines has been achieved through such elegant reaction sequences. For example, a rhodium-catalyzed domino reaction of 1-azido-2-[(2,2-dihalomovinyl)(Boc)amino]arenes leads to the formation of 2-haloquinoxalines. researchgate.net This process combines several bond-forming events in one pot, showcasing the efficiency of cascade catalysis. researchgate.net

Domino strategies have also been applied in the functionalization of the quinoxaline ring. In one study, a chemo- and regioselective tandem [3+2] heteroannulation was attempted with various heteroaryl bromides. When this compound was used as a substrate in a reaction with 4-methoxy-2-chloroaniline, a mixture of a secondary aniline (B41778) (the expected product of a single coupling) and a tertiary aniline (resulting from a further reaction) was formed, indicating the complexity of domino pathways involving this reactive heterocycle. acs.org Another example is the visible-light-mediated cascade reaction of quinoxalin-2(1H)-ones with alkenes and sulfinic acids, which proceeds through an electron donor-acceptor (EDA) complex to yield sulfonated quinoxalinones. rsc.org These examples highlight the power of domino reactions to rapidly build molecular complexity. chim.itgifu-u.ac.jp

| Reaction Type | Substrates | Key Features | Product Type | Reference |

| Rh-catalyzed Domino Reaction | 1-Azido-2-[(2,2-dibromovinyl)(Boc)amino]arene | One-pot synthesis, intramolecular cyclization | 2-Haloquinoxaline | researchgate.net |

| Tandem [3+2] Heteroannulation | This compound, 4-Methoxy-2-chloroaniline | Formation of multiple products (secondary and tertiary anilines) | Functionalized anilines | acs.org |

| Visible-light-mediated Cascade | Quinoxalin-2(1H)-ones, Alkenes, Sulfinic acids | Metal- and photocatalyst-free, uses air as oxidant | Sulfonated quinoxalin-2(1H)-ones | rsc.org |

| Water/NBS-mediated Domino Reaction | o-Phenylenediamines, 1,3-Diketones | In situ bromination of diketones | 2,3-Disubstituted quinoxalines | chim.it |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, aimed at designing environmentally benign chemical processes, have been increasingly integrated into the synthesis of quinoxalines. ijirt.org These approaches focus on using non-toxic, renewable catalysts and environmentally friendly solvents, such as water and ethanol. ijirt.orgacademie-sciences.fr

A prime example is the use of cellulose (B213188) sulfuric acid, a biodegradable and reusable solid acid catalyst, for the condensation of 1,2-diketones with o-diamines. academie-sciences.fr This reaction proceeds in high yields at room temperature in either water or ethanol, both of which are considered green solvents. The catalyst can be easily recovered by simple filtration and reused without a significant loss of activity. academie-sciences.fr

The use of heteropolyanion-based ionic liquids as recyclable solid acid catalysts also represents a significant green advancement. nih.gov These catalysts enable the efficient one-pot condensation of o-phenylenediamines with 1,2-diketones under mild conditions, offering advantages such as high yields, short reaction times, and simple workup procedures. nih.gov The use of phosphate-based mineral fertilizers as heterogeneous catalysts further underscores the move towards sustainable and eco-friendly synthesis, as they are inexpensive, efficient at ambient temperature, and recyclable. dergipark.org.tr These methods collectively contribute to reducing the environmental footprint of quinoxaline synthesis. ijirt.org

| Catalyst/System | Solvent | Key Green Features | Yield | Reference |

| Cellulose Sulfuric Acid | Water or Ethanol | Biodegradable, inexpensive, reusable catalyst; green solvents | High | academie-sciences.fr |

| Heteropolyanion-based Ionic Liquids | (Solvent-free or green solvent) | Recyclable solid acid catalyst, mild conditions, simple workup | High | nih.gov |

| Phosphate Fertilizers (MAP, DAP, TSP) | Ethanol | Inexpensive, recyclable catalyst; ambient temperature | Excellent | dergipark.org.tr |

| Water | Water | Catalyst-free (for specific substrates), simple workup | Good to Excellent | chim.it |

Chemical Reactivity and Transformation of 2 Bromoquinoxaline

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atoms in the quinoxaline (B1680401) ring system renders the carbon atoms, particularly at the 2- and 3-positions, susceptible to nucleophilic attack. The bromine atom at the 2-position serves as a good leaving group, facilitating various nucleophilic substitution reactions.

Amination Reactions

The direct displacement of the bromine atom in 2-bromoquinoxaline by an amino group is a fundamental transformation. This can be achieved using ammonia (B1221849) or other amine nucleophiles. For instance, the reaction of this compound with ammonia or ammonium (B1175870) hydroxide (B78521) under controlled pH and reflux conditions can yield 2-aminoquinoxaline. This straightforward amination provides a direct route to an important class of quinoxaline derivatives.

The reactivity of the halogenoalkane towards nucleophilic substitution is influenced by the structure of the halogenoalkane. savemyexams.com In the case of this compound, the carbon atom attached to the bromine is part of an aromatic system, and the reaction mechanism can be complex. However, the general principle of nucleophilic attack and displacement of the bromide ion holds. chemguide.co.uk

Reactions with Hydrazine (B178648) Hydrate (B1144303)

Hydrazine hydrate is a potent nucleophile that reacts readily with this compound. The reaction typically involves the displacement of the bromine atom to form a 2-hydrazinylquinoxaline derivative. arcjournals.orggoogle.com For example, treatment of 2-chloro-3-methylquinoxaline (B189447) with hydrazine hydrate results in the formation of 2-hydrazino-3-methylquinoxaline. google.com A similar reaction is expected with this compound, where the bromine atom would be displaced.

In a related study, 3-hydrazino-1H-quinoxalin-2-one was prepared by reacting 1,4-dihydro-quinoxaline-2,3-dione with hydrazine hydrate. arcjournals.org This highlights the utility of hydrazine in functionalizing the quinoxaline core. The resulting hydrazinylquinoxalines are valuable intermediates for the synthesis of fused heterocyclic systems, such as triazoloquinoxalines. arcjournals.orggoogle.com

Effect of Bromine Atom on Reactivity of Other Halogens

The presence of a bromine atom on the quinoxaline ring can influence the reactivity of other halogen substituents. In dihalogenated quinoxalines, the position of the bromine atom can dictate which halogen is more readily displaced. For instance, in 6-bromo-2,3-dichloroquinoxaline (B20724), the chlorine atom at the 3-position is found to be more reactive towards nucleophilic substitution with hydrazine hydrate than the chlorine atom at the 2-position. mdpi.com This enhanced reactivity is attributed to the electron-withdrawing (-R) effect of the bromine atom at the 6-position, which preferentially deactivates the 2-position towards nucleophilic attack. mdpi.com

This observation is consistent with the general principles of halogen reactivity, where reactivity decreases down the group (Cl > Br > I). libretexts.orgsavemyexams.com However, in the context of nucleophilic aromatic substitution on the quinoxaline ring, electronic effects of other substituents play a crucial role in modulating the reactivity of the leaving group. mdpi.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations. vulcanchem.com

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, is widely used to form new carbon-carbon bonds. wikipedia.orgmt.comlibretexts.org this compound can be effectively coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position. researchgate.neturfu.ru

The general mechanism of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. tcichemicals.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromoquinoxalines

| Bromoquinoxaline Derivative | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-2,3-disubstituted quinoxaline | Phenylboronic acid | PdCl2(dppf)·CH2Cl2, t-BuNH2, Na2CO3 | 6-Phenyl-2,3-disubstituted quinoxaline | researchgate.net |

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgname-reaction.comwikipedia.org This reaction provides a versatile and efficient method for the synthesis of N-aryl and N-heteroaryl amines from this compound. vulcanchem.comvulcanchem.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine and regenerate the catalyst. libretexts.orgwikipedia.org A variety of palladium precursors and phosphine (B1218219) ligands can be employed to facilitate this transformation. libretexts.org

Table 2: Buchwald-Hartwig Amination of Bromoquinoxalines

| Bromoquinoxaline Derivative | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,5-Dibromoquinoxaline | Various amines | Palladium catalyst | 2-Amino-5-bromoquinoxaline or 2,5-diaminoquinoxaline | vulcanchem.com |

| 2-Methyl-6-bromoquinoxaline | Ammonia or amines | Palladium catalyst | 2-Methyl-6-aminoquinoxaline | vulcanchem.com |

Heck Reactions for 2,3-Dialkenyl-Substituted Quinoxalines

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a valuable method for the synthesis of substituted alkenes. wikipedia.org In the context of quinoxaline chemistry, the Heck reaction has been employed for the synthesis of 2,3-dialkenyl-substituted quinoxalines. nih.govrsc.org This transformation allows for the introduction of alkenyl groups at the 2 and 3-positions of the quinoxaline core, leading to compounds with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

A typical procedure involves the reaction of a dihaloquinoxaline, such as 2,3-dichloroquinoxaline (B139996), with an appropriate alkene in the presence of a palladium catalyst. researchgate.net One specific example is the synthesis of 6-bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline. This reaction is achieved through the condensation of 6-bromo-2,3-dichloroquinoxaline with the corresponding vinylnaphthalene derivative. nih.gov The synthesis of various 2,3-dialkenyl-substituted quinoxalines has been reported with moderate to high yields. nih.govrsc.org

| Precursor | Reagent | Product | Yield (%) | Reference |

| 6-Bromo-2,3-dichloroquinoxaline | (E)-2-(naphthalen-2-yl)vinylboronic acid | 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline | 91 | nih.gov |

| 6-Nitro-2,3-dichloroquinoxaline | Styrene | 6-Nitro-2,3-di[(E)-styryl]quinoxaline | 75 | nih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgscirp.org

In the chemistry of this compound, Sonogashira coupling provides a direct route to 2-alkynylquinoxalines. For instance, 2-amino-3-bromoquinoxaline can be coupled with trimethylsilylacetylene (B32187) to yield the corresponding 2-amino-3-(trimethylsilylethynyl)quinoxaline. nii.ac.jp The reaction conditions for Sonogashira couplings have been optimized, with studies exploring various palladium catalysts, ligands, bases, and reaction temperatures to achieve high yields. scirp.org The reaction is versatile and has been successfully applied to a range of substrates, including various terminal alkynes. scirp.org

| This compound Derivative | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Amino-3-bromoquinoxaline | Trimethylsilylacetylene | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-((trimethylsilyl)ethynyl)quinoxaline | 76 | nii.ac.jp |

| 2-Amino-3-bromopyridines (analogous system) | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI, Et3N | 2-Amino-3-alkynylpyridines | Up to 96 | scirp.org |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for creating carbon-carbon bonds and has been applied to the synthesis of complex organic molecules. libretexts.org

In the synthesis of quinoxaline derivatives, the Stille coupling has proven effective for coupling electron-deficient quinoxaline halides with electron-rich organostannanes. researchgate.net For example, this compound can be coupled with various organotin reagents, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like Pd(PPh3)2Cl2 to afford the corresponding 2-thienylquinoxaline. researchgate.net The reaction conditions typically involve heating the reactants in a suitable solvent like toluene (B28343) or DMF. researchgate.net

| Quinoxaline Halide | Organostannane | Catalyst | Product | Reference |

| This compound | 2-(Tributylstannyl)thiophene | Pd(PPh3)2Cl2 | 2-(Thiophen-2-yl)quinoxaline | researchgate.net |

Negishi Coupling Reactions

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org Palladium and nickel are the most common catalysts for this transformation. wikipedia.org

The Negishi coupling has been utilized for the functionalization of heterocyclic compounds. organic-chemistry.org While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl halides suggests its potential for the C-C bond formation at the 2-position of the quinoxaline ring. wikipedia.orgnih.gov The reaction typically involves the in situ generation of the organozinc reagent followed by the palladium- or nickel-catalyzed cross-coupling with the halide. organic-chemistry.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky biaryldialkylphosphines like CPhos showing high efficiency in coupling secondary alkylzinc halides with aryl bromides. nih.gov

| Aryl Halide | Organozinc Reagent | Catalyst System | Product | Reference |

| Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | Pd(OAc)2 / CPhos | Aryl-Alkyl Coupled Product | nih.gov |

| 2-Heterocyclic Halides | Aryl Zinc Reagents | Pd2(dba)3 / X-Phos | 2-Aryl-Heterocycles | organic-chemistry.org |

C–H Functionalization Reactions

Direct C–H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. frontiersin.org In recent years, significant research has focused on the direct C–H functionalization of quinoxaline derivatives, particularly at the C3 position of quinoxalin-2(1H)-ones. frontiersin.orgmdpi.com

These reactions often utilize transition metal catalysts or photocatalysts to activate the C–H bond, enabling the introduction of various functional groups, including aryl, alkyl, and trifluoromethyl groups. frontiersin.orgrsc.org The development of heterogeneous catalytic systems for these transformations is of particular interest due to the ease of catalyst recovery and recycling. mdpi.com

Ortho-C–H Functionalization

Ortho-C–H functionalization is a specific type of C-H activation that directs the functionalization to the position adjacent to a directing group on an aromatic ring. scielo.brrsc.org In the context of quinoxalines, the nitrogen atom at the 1-position of a 2-arylquinoxaline can act as a directing group, facilitating the formation of a metalacycle with a transition metal catalyst and leading to ortho-substituted products. rsc.org

This strategy has been explored for the ortho-C–H functionalization of 2-arylquinoxalines, enabling the introduction of various substituents at the ortho-position of the aryl group. rsc.org Palladium-catalyzed methods, sometimes in conjunction with a norbornene mediator in a Catellani-type reaction, have been developed for the ortho-acylation of aryl halides, a transformation that could potentially be applied to 2-(haloaryl)quinoxalines. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. openstax.orgsinica.edu.tw These reactions are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. openstax.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. openstax.org

In quinoxaline chemistry, cycloaddition reactions offer a pathway to construct fused ring systems. For instance, the [2+2] photocycloaddition of quinoxaline derivatives can be activated by visible light. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions involving quinoxaline derivatives have been reported. For example, the reaction of 6-azido-5-bromoquinoxaline with various substituted alkynes leads to the formation of triazole-substituted quinoxalines. semanticscholar.org

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| [2+2] Photocycloaddition | Quinoxaline derivative | Visible light (λ up to 550 nm) | Cyclobutane adduct | researchgate.net |

| 1,3-Dipolar Cycloaddition | 6-Azido-5-bromoquinoxaline, Substituted alkynes | Catalyzed | Triazole-substituted quinoxaline | semanticscholar.org |

Formal [3+3] Cycloaddition Reactions

Formal [3+3] cycloaddition reactions involve the combination of two three-atom synthons to form a six-membered ring. studysmarter.co.uk While cycloadditions are a powerful tool in organic synthesis for constructing cyclic systems, the participation of this compound in formal [3+3] cycloaddition reactions is not widely documented in the scientific literature. This type of reaction is less common compared to other cycloaddition pathways like [4+2] or [3+2] cycloadditions. studysmarter.co.uk

Tandem [3+2] Heteroannulation Strategies

A modular approach for the synthesis of tri- and tetracyclic carbazoles utilizes a tandem [3+2] heteroannulation strategy that is applicable to halo-heterocyclic compounds like bromoquinoxalines. ursinus.edu This process involves two distinct, sequential bond-forming events orchestrated within a single pot. jk-sci.com

The key steps in this palladium-catalyzed process are:

Buchwald-Hartwig Amination: A Pd(0)-catalyzed cross-coupling reaction between the bromo-heterocycle (e.g., a bromoquinoxaline) and an aniline (B41778) derivative. ursinus.edu

C-H Activation/C-Arylation: A subsequent Pd(II)-catalyzed step that forms a new carbon-carbon bond, leading to the final cyclized product. ursinus.edu

This strategy's modularity allows for the creation of a diverse range of complex heterocyclic structures from readily available starting materials. jk-sci.com The mechanistic understanding of the factors controlling the chemoselectivity of each bond-forming step is crucial for the successful synthesis of the target molecules. ursinus.edu

Ring Contraction Mechanisms

Ring contraction reactions, where a cyclic compound is transformed into a ring with a smaller number of atoms, can occur under specific conditions. For the quinoxaline scaffold, such transformations have been observed. A notable example is the conversion of 6-bromoquinoxaline (B1268447) into benzimidazole (B57391) when treated with potassium amide in liquid ammonia. This reaction demonstrates the vulnerability of the pyrazine (B50134) ring to nucleophilic attack, leading to a significant structural rearrangement. The mechanism of this specific ring contraction has been investigated, confirming that the bromo-substituted quinoxaline is a necessary precursor for the transformation to the benzimidazole product.

Functionalization Strategies Beyond Bromine Reactivity

While many reactions of this compound center on the reactivity of the bromine atom, it is also possible to functionalize other positions on the quinoxaline ring system, especially when other substituents are present. A key example is the oxidation of alkyl groups attached to the quinoxaline core.

For instance, 2-alkylquinoxalines can undergo oxidation with selenium dioxide (SeO₂) to yield the corresponding quinoxalinecarboxylic acids or quinoxalinecarboxaldehydes. This reaction specifically targets the alkyl substituent, leaving the bromo-substituted position untouched. Theoretical and experimental studies on substituted 2,3-dimethylquinoxalines have shown that selenium dioxide oxidation can selectively produce monoaldehydes, demonstrating a viable pathway for functionalization independent of the C-Br bond's reactivity.

Reactivity of this compound with Specific Reagents and Substrates

The electron-deficient nature of the quinoxaline ring and the presence of a good leaving group (bromide) make the C-2 position susceptible to attack by various nucleophiles and participation in cross-coupling reactions.

This compound is a suitable substrate for C-N bond-forming reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgchim.it This palladium-catalyzed cross-coupling reaction is a powerful method for arylating amines. organic-chemistry.org When reacting with an unsymmetrical o-phenylenediamine (B120857), which possesses two non-equivalent amino groups, the reaction can potentially lead to a mixture of isomeric products. The selectivity of the coupling would depend on the electronic and steric differences between the two amine functionalities on the o-phenylenediamine substrate. The Buchwald-Hartwig reaction typically involves a Pd(0) catalyst, a suitable phosphine ligand, and a base to facilitate the coupling between the aryl halide and the amine. ursinus.eduorganic-chemistry.org

Table 1: Buchwald-Hartwig Amination Reaction Components

| Component | Role | Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Unsymmetrical o-phenylenediamine |

| Palladium Catalyst | Facilitates cross-coupling | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ |

| Ligand | Stabilizes and activates catalyst | BINAP, DPPF, XANTPHOS, BippyPhos |

| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

The direct reaction of this compound with alpha-dicarbonyl (or 1,2-dicarbonyl) compounds is not a prominently reported transformation in the surveyed literature. The classical synthesis of the quinoxaline ring itself involves the condensation of an o-phenylenediamine with an alpha-dicarbonyl compound. organic-chemistry.org While cross-coupling reactions involving carbonyl compounds exist, such as the pinacol (B44631) coupling, these typically proceed via radical intermediates generated from the carbonyl compounds themselves and are not standard methods for coupling with aryl halides like this compound. chemrxiv.orgrsc.org Similarly, palladium-catalyzed couplings have been developed for α-bromocarbonyls, but this involves the bromine being on the carbonyl-containing compound, not on the quinoxaline. Therefore, a general, direct reaction pathway between this compound and alpha-dicarbonyl substrates is not well-established.

Advanced Spectroscopic and Analytical Characterization for 2 Bromoquinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-bromoquinoxaline, ¹H, ¹³C, and ¹⁵N NMR each provide unique and complementary information.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum of this compound, the protons on the quinoxaline (B1680401) ring system exhibit distinct signals. For instance, a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at 8.35 ppm corresponding to the proton at the 3-position. rsc.org The protons on the benzene (B151609) portion of the quinoxaline ring appear as a set of multiplets, typically in the range of 7.30 to 8.20 ppm. rsc.orgdoi.org The spin-spin splitting patterns observed in the spectrum, such as doublets and triplets, provide information about the number of neighboring protons, which is crucial for assigning each signal to a specific proton in the molecule. libretexts.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| H-3 | 8.35 | Singlet | rsc.org |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbon atom bonded to the bromine (C-2) is significantly deshielded and appears at a characteristic downfield shift. The other carbon atoms of the quinoxaline ring system also have specific chemical shift ranges that aid in their assignment. doi.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C-2 | ~140-145 | doi.orgchemicalbook.com |

Note: Specific assignments require detailed analysis and comparison with predicted values or 2D NMR experiments.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it offers valuable information about the electronic environment of the nitrogen atoms in the quinoxaline ring. huji.ac.il The chemical shifts of the nitrogen atoms in this compound are influenced by factors such as hybridization and the presence of adjacent electron-withdrawing or donating groups. organicchemistrydata.org The ¹⁵N chemical shifts are typically referenced to an external standard like nitromethane (B149229) or liquid ammonia (B1221849). rsc.orgresearchgate.net For quinoxaline derivatives, the nitrogen signals are expected to appear in a specific region of the ¹⁵N NMR spectrum, providing a unique fingerprint for the nitrogen environment. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | spectroscopyonline.com |

| C=N, C=C Stretch | 1400 - 1600 | spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound (209.04300 g/mol ). molbase.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio. msu.edu The fragmentation pattern observed in the mass spectrum provides further structural information. The initial molecular ion can break down into smaller, charged fragments, and the masses of these fragments can help to deduce the structure of the original molecule. chemguide.co.ukwikipedia.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from reaction mixtures or impurities. chromatographyonline.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis of such organic compounds. apolloscientific.co.uk The purity of a sample can be assessed by analyzing the resulting chromatogram. chromforum.org A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. HPLC methods can be optimized to achieve high resolution and sensitivity, allowing for the detection of even trace impurities. Purity levels exceeding 99% are often reported for commercially available this compound, as determined by HPLC. ruifuchem.commedchemexpress.com

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being bombarded with a monochromatic X-ray beam, and the scattered X-rays are detected. measurlabs.com The resulting diffraction data, consisting of reflection intensities and angles, are then processed using complex mathematical algorithms to generate an electron density map of the molecule. From this map, the positions of individual atoms can be resolved. frontiersin.org

For quinoxaline derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their physical properties and crystal packing. chemscene.com While the Cambridge Crystallographic Data Centre (CCDC) is a primary repository for such data, and references to CCDC numbers for related quinoxaline structures are common in the literature, specific crystallographic data for the parent this compound (C8H5BrN2) is not readily found in publicly available databases as of the latest searches. nii.ac.jpfiz-karlsruhe.de The determination of its crystal system, space group, and unit cell dimensions would be a critical step in its complete solid-state characterization.

Table 1: Crystallographic Data for this compound (Note: Specific experimental data for this compound is not available in the searched sources. The table below represents the type of data that would be obtained from an X-ray crystallographic analysis.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. iitk.ac.inhuji.ac.il This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. researchgate.net For this compound, with the molecular formula C₈H₅BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. measurlabs.comiitk.ac.in This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector. iitk.ac.in Bromine content is determined by other methods, such as Schöniger flask combustion followed by titration. huji.ac.il

The experimentally determined percentages are then compared with the calculated theoretical values. A close match, typically within ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. rsc.org

Table 2: Elemental Composition of this compound (C₈H₅BrN₂) tcichemicals.comchemscene.com (Note: Experimental values are the benchmark for purity assessment. The theoretical values are calculated from the molecular formula.)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 45.96 | Data not available |

| Hydrogen (H) | 2.41 | Data not available |

| Nitrogen (N) | 13.40 | Data not available |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). msu.edu The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the presence of chromophores and conjugated systems. libretexts.org

For aromatic and heterocyclic compounds like this compound, the absorption bands observed in the UV-Vis spectrum primarily arise from π → π* and n → π* electronic transitions. The quinoxaline ring system contains both π-electrons in the aromatic rings and non-bonding (n) electrons on the nitrogen atoms. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are typically less intense and appear at longer wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. iitk.ac.in The polarity of the solvent can differentially stabilize the ground and excited electronic states of the molecule, leading to a shift in the absorption maximum (λmax). vlabs.ac.in A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. vlabs.ac.in Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would allow for the characterization of its solvatochromic behavior, providing insights into the nature of its electronic transitions. For instance, n → π* transitions often exhibit a hypsochromic shift with increasing solvent polarity. vlabs.ac.in While studies on related quinoxaline derivatives have shown bathochromic shifts in chloroform, specific λmax values for this compound across a range of solvents are not detailed in the consulted literature. rsc.orgresearchgate.net

Table 3: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents (Note: Specific experimental data for this compound is not available in the searched sources. The table illustrates the expected data from such an analysis.)

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| n-Hexane | 1.88 | Data not available |

| Chloroform | 4.81 | Data not available |

| Ethanol (B145695) | 24.55 | Data not available |

| Acetonitrile | 37.5 | Data not available |

Thermal Analysis Techniques (TG, DTG, DTA) for Decomposition Pathways

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. libretexts.org Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for assessing the thermal stability and decomposition behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org The resulting TGA curve plots the percentage of weight loss against temperature. A stable compound will show a flat plateau until the onset of decomposition, at which point a significant weight loss is observed. libretexts.org The temperature at which this loss begins provides an indication of the compound's thermal stability. For quinoxaline-based chromophores, decomposition temperatures have been observed to be high, often above 250 °C. mdpi.com

Derivative Thermogravimetry (DTG) is often used in conjunction with TGA. The DTG curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, allowing for a more precise identification of individual decomposition steps.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are both subjected to the same heating program. libretexts.org A peak on the DTA curve indicates a thermal event. An endothermic peak (temperature of the sample lagging behind the reference) typically corresponds to processes like melting or boiling, while an exothermic peak (temperature of the sample exceeding the reference) can indicate crystallization or certain decomposition processes.

By combining TGA and DTA, one can correlate mass loss with specific thermal events, providing a comprehensive profile of the compound's decomposition pathway. However, safety data sheets for this compound explicitly state that the decomposition temperature is not available, and no specific TGA or DTA thermograms were found in the reviewed literature. tcichemicals.comfishersci.comscbt.com

Table 4: Thermal Analysis Data for this compound (Note: Specific experimental data for this compound is not available in the searched sources. The table outlines the parameters that would be determined from TGA/DTA studies.)

| Analysis | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition (T_onset) | Data not available |

| TGA | Temperature of 5% Weight Loss (T_d5) | Data not available |

| DTG | Peak Decomposition Temperature(s) | Data not available |

| DTA | Melting Point (Endotherm) | Data not available (literature mp 56-60 °C) rsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-bromoquinoxaline |

| 2,3-Bis(5-bromothien-2-yl)quinoxaline |

| 3-(2-(2-Hydroxybenzylidene)Hydrazinyl)Quinoxalin-2(1H)-One |

| 2-Bromo-3-methylquinoxaline |

| Carbon dioxide |

| Water |

| Nitrogen |

| n-Hexane |

| Chloroform |

| Ethanol |

Computational and Theoretical Studies on 2 Bromoquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. utq.edu.iq It is widely applied to predict the properties of molecules such as 2-bromoquinoxaline.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations are employed to find the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. nih.gov This process yields the equilibrium geometry of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For quinoxaline (B1680401), the parent molecule, the energy gap is relatively small, suggesting it is a reactive species. researchgate.net The introduction of a bromine atom at the 2-position is expected to influence the energies of these frontier orbitals and thus modulate the molecule's reactivity.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Related to the electron-donating ability of the molecule. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules have a small HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to deformation of electron cloud; related to stability. researchgate.net |

| Chemical Softness (S) | 1 / 2η | Indicates the ease of electron cloud deformation; related to reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. youtube.com It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. ias.ac.in

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack. youtube.comresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. youtube.comresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would be expected to show negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons. The bromine atom, being electronegative, would also influence the charge distribution. Regions of positive potential (blue) would likely be located on the hydrogen atoms of the benzene (B151609) ring and potentially on the carbon atom attached to the bromine, making it a site for nucleophilic substitution.

Semi-Empirical Methods for Energetic Minimization

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. While less accurate than DFT, they are computationally much faster. chemrxiv.org These methods are often used for the initial energetic minimization of large molecules or for preliminary screening of molecular conformations before employing more rigorous methods like DFT. For a molecule like this compound, semi-empirical methods can provide a quick and reasonable starting geometry for further optimization at a higher level of theory.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. jchemlett.com By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, including conformational changes, interactions with solvent molecules, and binding to other molecules. nih.gov

For this compound, MD simulations could be used to:

Investigate its behavior and stability in different solvents.

Explore its conformational landscape and flexibility.

Simulate its interaction with biological targets, such as enzymes or receptors, to understand potential mechanisms of action. nih.govresearchgate.net

Calculate binding free energies to predict the strength of interaction with a target protein. nih.govresearchgate.net

These simulations provide a bridge between the static picture from quantum mechanical calculations and the dynamic reality of chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, 2D and 3D-QSAR models have been instrumental in predicting their therapeutic potential, such as anti-tubercular and anticancer activities.

The core principle of QSAR is to correlate molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with observed biological activity. These descriptors can be categorized as topological, electrostatic, steric, and more. In the development of QSAR models for quinoxaline derivatives, a large pool of molecular descriptors is calculated for a set of known active and inactive compounds (the training set). Advanced statistical methods and machine learning algorithms, such as Partial Least Squares (PLS), Genetic Algorithms (GA), and Artificial Neural Networks (ANN), are then employed to select the most relevant descriptors and build a predictive model.

For instance, 2D-QSAR studies on quinoxaline derivatives have identified key topological and electrostatic descriptors that are crucial for their anti-tubercular activity. 3D-QSAR models, which consider the three-dimensional structure of the molecules, have highlighted the importance of steric and electrostatic fields. These models generate contour maps that visualize regions where bulky groups or specific electrostatic charges would enhance or diminish the biological activity, providing a roadmap for rational drug design. The predictive power of these models is validated using an external test set of compounds not used in the model's creation.

| QSAR Model Type | Target Activity | Key Molecular Descriptors | Modeling Techniques | Primary Findings |

|---|---|---|---|---|

| 2D-QSAR | Anti-tubercular | Topological, Electrostatic | Genetic Algorithm-Partial Least Squares (GA-PLS) | Identified key structural features influencing activity. |